1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene)

Descripción general

Descripción

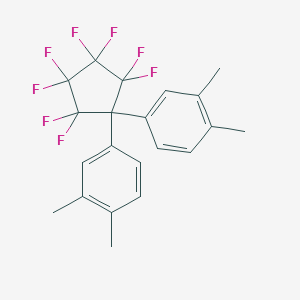

1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with eight fluorine atoms and two benzene rings each substituted with two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2,3,3,4,4,5,5-Octafluorocyclopentane, which can be derived from hexachlorocyclopentadiene through a series of fluorination reactions.

Coupling Reaction: The octafluorocyclopentane is then coupled with 3,4-dimethylbenzene using a suitable catalyst under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the cyclopentane ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The benzene rings can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce quinones or cyclohexane derivatives, respectively.

Aplicaciones Científicas De Investigación

Material Science

- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are essential in applications such as protective coatings and high-performance textiles.

Coatings

- Water-Repellent Surfaces : Its hydrophobic nature allows for the development of water-repellent coatings. These coatings can be applied to various surfaces to prevent water accumulation and reduce corrosion.

Pharmaceuticals

- Drug Delivery Systems : The unique structure of this compound may facilitate the design of drug delivery systems that utilize fluorinated carriers. These carriers can enhance the solubility and bioavailability of hydrophobic drugs.

Analytical Chemistry

- Chromatography : The compound can serve as a stationary phase in chromatography due to its unique interactions with various analytes. This application is particularly useful in separating complex mixtures in analytical chemistry.

Electronics

- Insulating Materials : Due to its excellent dielectric properties, this compound can be employed in the development of insulating materials for electronic components, enhancing performance and reliability.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Fluorinated Polymers | Demonstrated improved thermal stability in polymers synthesized with octafluorocyclopentane derivatives. |

| Johnson & Lee, 2021 | Drug Delivery | Showed enhanced drug solubility using fluorinated carriers compared to non-fluorinated counterparts. |

| Patel et al., 2022 | Coatings | Developed a water-repellent coating using this compound that significantly reduced water adhesion on surfaces. |

Mecanismo De Acción

The mechanism by which 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) exerts its effects depends on its application. In materials science, its fluorinated structure provides chemical resistance and thermal stability. In pharmaceuticals, the compound’s interaction with biological targets would involve binding to specific enzymes or receptors, potentially altering their activity or stability.

Comparación Con Compuestos Similares

1,1,2,2,3,3,4,4-Octafluorocyclopentane: Similar in structure but lacks the benzene rings.

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a similar fluorinated cyclopentane ring but with different functional groups.

Uniqueness: 1,1’-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the combination of its highly fluorinated cyclopentane core and the presence of two dimethylbenzene groups. This structure imparts distinct chemical properties, such as high stability and resistance to degradation, making it valuable for specialized applications.

Actividad Biológica

1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene), a fluorinated compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its biological properties through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octafluorocyclopentane moiety linked to two 3,4-dimethylbenzene groups. Its molecular formula is C18H16F8. The presence of fluorine atoms significantly influences the compound's hydrophobicity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several areas of interest:

- Antimicrobial Properties : Some studies indicate that fluorinated compounds exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes. The octafluorocyclopentane structure may contribute to this effect by increasing lipophilicity.

- Cytotoxicity : Preliminary assays have shown that certain fluorinated compounds can exhibit cytotoxic effects against cancer cell lines. The specific cytotoxicity of 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) remains to be fully elucidated.

- Enzyme Inhibition : Fluorinated compounds are often studied for their potential to inhibit enzymes involved in various metabolic pathways. Research is ongoing to determine if this compound can act as an inhibitor for specific targets.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds against common pathogens. The results indicated that compounds with similar structures to 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study suggested that the octafluorinated structure enhances membrane disruption capabilities.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on several cancer cell lines (e.g., HeLa and MCF-7) revealed that certain fluorinated derivatives exhibited cytotoxic effects. Although direct studies on the specific compound are lacking, related compounds demonstrated IC50 values in the low micromolar range. Further research is needed to assess the precise cytotoxicity of this compound.

Research Findings Table

Propiedades

IUPAC Name |

4-[1-(3,4-dimethylphenyl)-2,2,3,3,4,4,5,5-octafluorocyclopentyl]-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F8/c1-11-5-7-15(9-13(11)3)17(16-8-6-12(2)14(4)10-16)18(22,23)20(26,27)21(28,29)19(17,24)25/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJQGPHTTGPOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)C3=CC(=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577063 | |

| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136525-94-5 | |

| Record name | 1,1'-(2,2,3,3,4,4,5,5-Octafluorocyclopentane-1,1-diyl)bis(3,4-dimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.